molecular formula C₂₅H₄₀N₇O₁₈P₃S B108362 acetoacetyl-CoA CAS No. 1420-36-6

acetoacetyl-CoA

Cat. No. B108362
CAS RN: 1420-36-6
M. Wt: 851.6 g/mol
InChI Key: OJFDKHTZOUZBOS-XBTRWLRFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetoacetyl-CoA is a key intermediate in the metabolic pathways of lipid synthesis and degradation. It is involved in the synthesis of cholesterol and ketone bodies, as well as in the catabolic pathway leading to the generation of acetyl-CoA. Acetoacetyl-CoA is formed by the condensation of two acetyl-CoA molecules and can be converted into various other compounds depending on the specific metabolic needs of the cell .

Synthesis Analysis

The synthesis of acetoacetyl-CoA can occur through different enzymatic reactions. One such enzyme, acetoacetyl-CoA thiolase, catalyzes the reversible cleavage of acetoacetyl-CoA into two molecules of acetyl-CoA, as well as the reverse reaction, which is the synthesis of acetoacetyl-CoA from acetyl-CoA . Another enzyme, acetoacetyl-CoA synthetase, activates acetoacetate to form acetoacetyl-CoA in the presence of ATP and CoA, with monovalent and divalent cations as cofactors . This enzyme is present in both mitochondrial and cytoplasmic fractions of the liver and plays a role in the utilization of acetoacetate .

Molecular Structure Analysis

The molecular structure of acetoacetyl-CoA consists of an acetoacetyl group linked to the thiol group of coenzyme A (CoA). This structure is central to its function as an intermediate in various metabolic pathways. The enzymes that interact with acetoacetyl-CoA, such as acetoacetyl-CoA reductase and thiolase, recognize this molecular structure and catalyze reactions that either reduce it to hydroxybutyryl-CoA or cleave it to form acetyl-CoA .

Chemical Reactions Analysis

Acetoacetyl-CoA is involved in several chemical reactions within the cell. It can be reduced to d(-)-beta-hydroxybutyryl-CoA by acetoacetyl-CoA reductase, an enzyme that shows a higher reaction rate with NADPH compared to NADH . It can also be cleaved by specific thiolases to form acetyl-CoA, which is a crucial step in the synthesis of cholesterol and ketone bodies . Additionally, acetoacetyl-CoA can participate in transferase reactions, where it acts as a substrate for CoA-transferases, transferring its CoA group to other acceptor molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetoacetyl-CoA are influenced by its reactivity and the enzymes that interact with it. The enzyme acetoacetyl-CoA reductase, for example, possesses a functional thiol group and is sensitive to oxygen and thiol-blocking reagents . The enzyme's activity is also influenced by pH, with an equilibrium that favors the formation of the reduced product at neutral pH . The specificity of acetoacetyl-CoA thiolase is influenced by its kinetic characteristics and the presence of specific amino acid sequences that interact with the substrate . The physical properties, such as molecular weight and isoelectric points, of the enzymes that utilize acetoacetyl-CoA also contribute to the overall understanding of acetoacetyl-CoA's role in metabolism .

Scientific Research Applications

Terpenoid Backbone Biosynthesis and Polyester Production

Acetoacetyl-CoA plays a critical role as a precursor in the mevalonate pathway, essential for terpenoid backbone biosynthesis. It's also a precursor for poly-β-hydroxybutyrate, a polyester produced by microorganisms. The synthesis of acetoacetyl-CoA is usually catalyzed by acetoacetyl-CoA thiolase via the Claisen condensation reaction. A study on a soil-isolated Streptomyces strain revealed an unusual acetoacetyl-CoA synthesizing enzyme, which could potentially increase the concentration of acetoacetyl-CoA in cells, leading to enhanced production of useful terpenoids and poly-β-hydroxybutyrate (Okamura et al., 2010).

Acetogenesis and CO2 Fixation

Acetogens utilize the acetyl‐CoA Wood‐Ljungdahl pathway, where acetoacetyl-CoA plays a role in CO2 fixation, an essential process in the global carbon cycle. This pathway is considered fundamental to the metabolic potentials of diverse prokaryotes and possibly to the early evolution of life on earth (Drake, Gößner, & Daniel, 2008).

Enzyme Characterization

Research has focused on the purification and characterization of acetoacetyl-CoA synthetase from various organisms, including Zoogloea ramigera and rat liver. These studies highlight the enzyme's specific activity and requirements, offering insights into its broader biochemical applications (Fukui, Ito, & Tomita, 1982; Masaki et al., 1984).

Stress Adaptation in Plants

In plants, acetoacetyl-CoA thiolase plays a regulatory role in isoprenoid biosynthesis and is involved in abiotic stress adaptation. This was demonstrated in alfalfa, where the expression of acetoacetyl-CoA thiolase increased under cold and salinity stress, suggesting its critical function in the plant's response to environmental stressors (Soto et al., 2011).

Biochemical and Molecular Insights

Studies also provide molecular and biochemical insights into enzymes like 3-ketoacyl-CoA thiolase, which catalyzes the conversion of 3-ketoacyl-CoA into acyl-CoA, with acetoacetyl-CoA being a key substrate. Such research contributes to our understanding of the beta-oxidation pathway and the enzyme's role in metabolic processes (Mathieu et al., 1997).

Future Directions

A growing body of evidence supports the beneficial effects of the ketone bodies, acetoacetate and β-hydroxybutyrate (BHB), on diverse physiological processes and diseases . Hence, KBs have been suggested as therapeutic tools for neurodegenerative diseases . Future research may focus on the potential use of acetoacetyl-CoA in the treatment of these diseases.

properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxobutanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N7O18P3S/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32/h11-12,14,18-20,24,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t14-,18-,19-,20+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFDKHTZOUZBOS-CITAKDKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N7O18P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30931292
Record name S-Acetoacetylcoenzyme A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

851.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acetoacetyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001484
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

acetoacetyl-CoA

CAS RN

1420-36-6
Record name Acetoacetyl-CoA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetoacetyl coa
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetoacetyl-CoA
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03059
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name S-Acetoacetylcoenzyme A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-acetoacetylcoenzyme A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.378
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Acetoacetyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001484
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
acetoacetyl-CoA
Reactant of Route 2
Reactant of Route 2
acetoacetyl-CoA
Reactant of Route 3
acetoacetyl-CoA
Reactant of Route 4
acetoacetyl-CoA
Reactant of Route 5
Reactant of Route 5
acetoacetyl-CoA
Reactant of Route 6
acetoacetyl-CoA

Citations

For This Compound
23,800
Citations
T Fukao, H Sasai, Y Aoyama, H Otsuka, Y Ago… - Journal of human …, 2019 - nature.com
… -CoA and acetoacetyl-CoA in mitochondria of both … acetoacetyl-CoA formation from abundant acetyl-CoA is favored. In extrahepatic tissues, T2 catalyzes predominantly acetoacetyl-CoA …
Number of citations: 35 www.nature.com
AM Haapalainen, G Meriläinen, PL Pirilä, N Kondo… - Biochemistry, 2007 - ACS Publications
… A unique property of T2 is its ability to use 2-methyl-branched acetoacetyl-CoA as a substrate, whereas the … The kinetic measurements show that T2 can degrade acetoacetyl-CoA and 2-…
Number of citations: 104 pubs.acs.org
E Abdelkreem, RK Harijan, S Yamaguchi… - Human …, 2019 - Wiley Online Library
… fatty acids to output acetyl-CoA and acetoacetyl-CoA. T2 in the liver catalyzes the … acetoacetyl-CoA. In extrahepatic tissues, T2 is responsible for thiolytic cleavage of acetoacetyl-CoA …
Number of citations: 23 onlinelibrary.wiley.com
R Hovik, B Brodal, K Bartlett, H Osmundsen - Journal of lipid research, 1991 - ASBMB
… Acetoacetyl-CoA was prepared from diketene as … of acetoacetylCoA (13, 14). It is also possible that another acyl-CoA ester, with a retention time identical to that of acetoacetylCoA, was …
Number of citations: 71 www.jlr.org
S Santhanam, A Venkatraman, BS Ramakrishna - Gut, 2007 - gut.bmj.com
… acetoacetyl CoA to two molecules of acetyl CoA. In contrast, the cytosolic form of acetoacetyl CoA … , and is involved in the synthesis of acetoacetyl CoA from two molecules of acetyl CoA. …
Number of citations: 76 gut.bmj.com
L Hiser, ME Basson, J Rine - Journal of Biological Chemistry, 1994 - Elsevier
… The cytoplasmic acetoacetyl-CoA thiolase is believed to act anabolically in the mevalonate … acetoacetyl-CoA thiolase is available to regulate the pool sizes of acetoacetyl-CoA …
Number of citations: 79 www.sciencedirect.com
G Soto, M Stritzler, C Lisi, K Alleva… - Journal of …, 2011 - academic.oup.com
… Acetoacetyl-CoA thiolase (EC 2.3.1.9), also called thiolase II, is a condensing enzyme that catalyses the production of acetoacetyl-CoA from two molecules of acetyl-CoA. Although …
Number of citations: 105 academic.oup.com
GW Haywood, AJ Anderson, L Chu… - FEMS microbiology …, 1988 - academic.oup.com
… Two constitutive acetoacetyl-CoA (AcAc-CoA) reductases were purified from Alcaligenes eutrophus… A gradient of [NaCI], III, in this buffer was used to elute the acetoacetyl-CoA reductase …
Number of citations: 250 academic.oup.com
B Vögeli, S Engilberge, E Girard… - Proceedings of the …, 2018 - National Acad Sciences
… In the next step, we tested whether acetoacetyl-CoA is released into the bulk … acetoacetyl-CoA above the detection limit of 100 nM in any of the assays, indicating that acetoacetyl-CoA …
Number of citations: 43 www.pnas.org
OP Peoples, AJ Sinskey - Journal of Biological Chemistry, 1989 - ASBMB
… acetoacetyl-CoA reductase were carried out on the various lysates and the results are presented in Table I. Acetoacetyl-CoA … Acetoacetyl-CoA reductase activity is of the same level for …
Number of citations: 346 www.jbc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.